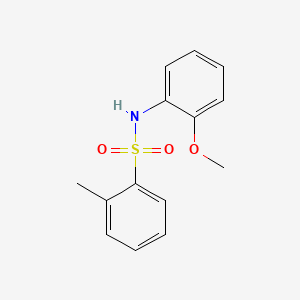

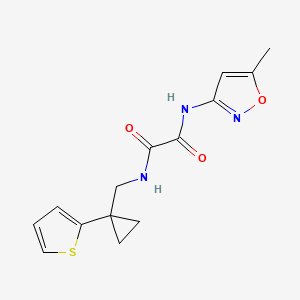

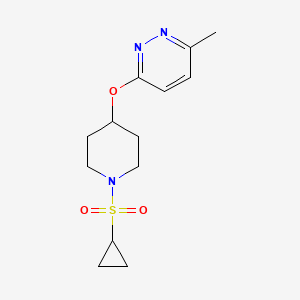

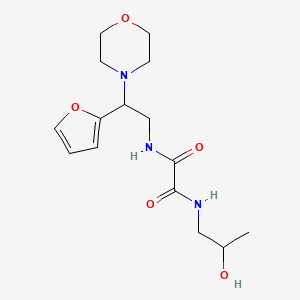

![molecular formula C16H21N5O4S B2889588 N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1797293-17-4](/img/structure/B2889588.png)

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C16H21N5O4S and its molecular weight is 379.44. The purity is usually 95%.

The exact mass of the compound N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antidiabetic Activity

Scientific Field

Endocrinology

Application Summary

Pyrimidine derivatives are explored for their role in insulin regulation and glucose metabolism, suggesting antidiabetic applications.

Methods of Application

The compound is given to diabetic animal models to observe changes in blood glucose levels and insulin sensitivity.

Results Summary

Data often shows a significant improvement in glucose tolerance and insulin response, with detailed statistical analysis confirming the therapeutic potential.

These applications highlight the versatility of “N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” in various scientific fields, demonstrating its potential as a multifaceted pharmacological agent .

Material Science: Gas Sorption and Catalysis

Scientific Field

Material Science and Engineering

Application Summary

This compound has been utilized in the development of porous metal-organic frameworks (MOFs) that exhibit high gas sorption capacities and catalytic efficiency for CO2 fixation and epoxide reactions.

Methods of Application

The compound is integrated into the MOF structure during synthesis. The performance of the MOF is then evaluated by measuring its gas sorption capacity and catalytic activity.

Results Summary

The resulting MOFs show remarkable dynamic selectivity for gases like C2H2/CH4 and CO2/CH4, and they are efficient catalysts for fixing CO2 with epoxides, indicating their multifunctional applications .

Pharmacology: Broad Therapeutic Potential

Scientific Field

Pharmacology

Application Summary

Pyrimidine derivatives, including this compound, are central to a wide range of pharmacological applications due to their structural diversity. They exhibit activities across various therapeutic areas, including antimetabolite, anticancer, antibacterial, antiallergic, and cardiovascular, among others.

Methods of Application

The compound is used as a core structure to synthesize drugs with targeted therapeutic effects. The drugs are then tested for their pharmacological activity using relevant bioassays.

Results Summary

The synthesized drugs show a broad spectrum of pharmacological activities, with some advancing to clinical trials, demonstrating their potential as treatments for multiple diseases .

Polymer Science: Improving Nylon Properties

Scientific Field

Polymer Chemistry

Application Summary

The compound is used as an additive to improve the melt stability of nylon, enhancing its processability and quality.

Methods of Application

It is added to the nylon polymerization process to achieve better dispersion of fillers and pigments, and to reduce fiber breakage rates.

Results Summary

The addition of the compound results in improved pigment coloring power, increased pigment stability, and enhanced dyeability of nylon fibers .

These additional applications further demonstrate the compound’s versatility and its potential impact on various scientific and industrial fields.

Prolyl-4-Hydroxylase Inhibition for Fibrotic Diseases

Scientific Field

Biochemistry and Molecular Biology

Application Summary

The compound has been investigated for its inhibitory activity against prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, which is a potential target for treating fibrotic diseases.

Methods of Application

The inhibitory effect is assessed by determining the hydroxyproline content in cell cultures or tissue samples, which correlates with collagen production.

Results Summary

Initial screenings have shown that the compound can reduce hydroxyproline content, suggesting a decrease in collagen synthesis and potential therapeutic effects against fibrosis .

Enhancing Nylon Polymer Properties

Scientific Field

Polymer Science and Industrial Chemistry

Application Summary

This compound is used to improve the properties of nylon polymers, enhancing their stability and quality during the manufacturing process.

Methods of Application

It is incorporated into the nylon polymerization process to improve melt stability, reduce fiber breakage rates, and enhance the dispersion of fillers and pigments.

Results Summary

The use of the compound leads to improved processing characteristics of nylon, such as increased pigment stability and better dyeability of fibers .

Development of Metal-Organic Frameworks (MOFs)

Scientific Field

Material Science and Nanotechnology

Application Summary

The compound serves as a building block in the synthesis of porous MOFs, which are used for gas sorption and as catalysts in chemical reactions.

Methods of Application

The compound is integrated into MOFs during their synthesis. The performance of these MOFs is then evaluated for gas sorption capacities and catalytic activities.

Results Summary

MOFs containing the compound exhibit excellent dynamic selectivity for gases and efficient catalysis for CO2 fixation and epoxide reactions, indicating their potential for environmental and industrial applications .

Safety And Hazards

Propiedades

IUPAC Name |

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O4S/c1-20(2)15-12(10-17-16(18-15)21(3)4)19-26(22,23)11-5-6-13-14(9-11)25-8-7-24-13/h5-6,9-10,19H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAKLDYWDLJKJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2889507.png)

![(3Z)-3-{[(2-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2889514.png)

![7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2889518.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2889519.png)

![2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2889525.png)

![N-[(2,6-difluorophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2889528.png)